molecular formula C13H7N3 B12523209 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile CAS No. 820231-68-3

5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile

Cat. No.: B12523209
CAS No.: 820231-68-3
M. Wt: 205.21 g/mol
InChI Key: WHSBPWTZOVNEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is a useful research compound. Its molecular formula is C13H7N3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820231-68-3

Molecular Formula

C13H7N3

Molecular Weight

205.21 g/mol

IUPAC Name

5-pyridin-2-ylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C13H7N3/c14-8-10-5-11(9-15)7-12(6-10)13-3-1-2-4-16-13/h1-7H

InChI Key

WHSBPWTZOVNEOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=C2)C#N)C#N

Origin of Product

United States

The Cornerstone of Contemporary Chemical Science: Nitrile Substituted Aromatic and Heteroaromatic Systems

Nitrile-substituted aromatic and heteroaromatic systems are a class of organic compounds that have become indispensable in numerous areas of chemical research and industry. Their significance stems from the unique electronic properties and versatile reactivity of the nitrile group (-C≡N) when attached to an aromatic or heteroaromatic ring.

The strong electron-withdrawing nature of the nitrile group profoundly influences the electronic distribution within the π-system of the aromatic ring. This electronic perturbation is crucial in the design of molecules with specific optical and electronic properties. Furthermore, the nitrile group's ability to participate in a wide array of chemical transformations makes it a valuable synthetic handle. It can be converted into various other functional groups, including amines, amides, carboxylic acids, and tetrazoles, rendering nitrile-containing compounds versatile precursors for the synthesis of complex molecules, including pharmaceuticals and dyes.

In medicinal chemistry, the nitrile moiety is often employed as a bioisostere for carbonyl or hydroxyl groups and can act as a hydrogen bond acceptor, enhancing the binding affinity of a drug candidate to its biological target. The incorporation of nitrile groups can also improve the pharmacokinetic profile of a molecule.

The Pyridyl Phenyl Dicarbonitrile Scaffold: a Hub for Functional Materials

The pyridyl-phenyl dicarbonitrile scaffold, which forms the core of 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile, is of particular interest in the field of functional materials. This structural motif combines the electron-accepting properties of the dicarbonitrile-substituted phenyl ring with the coordination capabilities and electronic characteristics of the pyridine (B92270) unit.

This unique combination facilitates efficient intramolecular charge transfer (ICT), a fundamental process in the operation of many optoelectronic devices. The pyridine moiety can act as a coordinating site for metal ions, opening avenues for the creation of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic and photophysical properties.

Notably, the pyridine-3,5-dicarbonitrile (B74902) unit has been a key building block in the development of materials for organic light-emitting diodes (OLEDs). beilstein-journals.org Specifically, it has been instrumental in the design of emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. beilstein-journals.org The dicarbonitrile substitution pattern is crucial for tuning the energy levels of the molecule to achieve the small energy gap between the singlet and triplet excited states required for TADF.

The Strategic Importance and Research Landscape of 5 Pyridin 2 Yl Benzene 1,3 Dicarbonitrile Derivatives

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of this compound reveals two primary disconnections. The first is the carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings, suggesting a cross-coupling reaction as a key step. This points to precursors such as a 2-halopyridine and a 1,3-dicarbonitrile-5-ylphenyl organometallic reagent (e.g., a boronic acid or ester) or, conversely, a 2-pyridyl organometallic reagent and a 5-halo-benzene-1,3-dicarbonitrile.

The second key disconnection involves the introduction of the nitrile groups. This suggests that a precursor such as 5-(pyridin-2-yl)-1,3-dimethylbenzene could be a starting point, with the methyl groups being converted to nitriles in a later step. Alternatively, the dinitrile functionality could be incorporated from the beginning, using a precursor like 5-bromoisophthalonitrile.

Therefore, the key precursors for the synthesis of this compound can be summarized as:

Precursor TypeSpecific ExamplesCorresponding Reaction Strategy
Pyridyl Component2-Bromopyridine, 2-Chloropyridine, 2-Pyridylboronic acidPalladium-Catalyzed Cross-Coupling
Benzene Component5-Bromoisophthalonitrile, 5-Iodoisophthalonitrile, Benzene-1,3-dicarbonitrile-5-boronic acidPalladium-Catalyzed Cross-Coupling
Precursors for Nitrile Groups5-(Pyridin-2-yl)-1,3-xylene, 5-(Pyridin-2-yl)isophthalaldehydeOxidation/Ammoxidation, Condensation with cyanoacetamide

Direct Synthesis Approaches for Benzene-1,3-dicarbonitrile Derivatives

Direct synthesis methods offer efficient routes to construct the target molecule and its analogs, often involving multi-component reactions or well-established catalytic systems.

Cyclocondensation Reactions for Pyridine Ring Formation

Cyclocondensation reactions provide a powerful method for the de novo synthesis of the pyridine ring. baranlab.org These reactions typically involve the condensation of carbonyl compounds with a source of ammonia (B1221849). acsgcipr.org For the synthesis of dicarbonitrile-substituted pyridines, a common strategy is the reaction of an appropriate carbonyl compound with cyanoacetamide in the presence of a base. evitachem.com For instance, the reaction of 4-bromobenzaldehyde (B125591) with cyanoacetamide in the presence of piperidine (B6355638) can yield a piperidinium (B107235) 3,5-dicyano-6-hydroxy-4-(4-bromophenyl)pyridin-2-olate intermediate, which can be further functionalized. beilstein-journals.org This approach allows for the direct incorporation of the dinitrile pattern onto the pyridine ring.

Another variation involves the Hantzsch dihydropyridine (B1217469) synthesis, where an aldehyde, two equivalents of a β-ketoester, and an ammonia source react to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. acs.orgorganic-chemistry.org While traditionally used for ester-substituted pyridines, modifications using precursors with nitrile functionalities can lead to dicarbonitrile derivatives.

Palladium-Catalyzed Cross-Coupling Strategies for Pyridyl-Phenyl Linkages

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds between aromatic rings. nobelprize.orgsigmaaldrich.com These reactions offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex molecules like this compound. acs.orgrsc.orgnih.gov

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing sp2-sp carbon-carbon bonds. nih.govwikipedia.org While not a direct route to the pyridyl-phenyl bond in the target molecule, it serves as a crucial step in multi-step syntheses. For example, a 2-halopyridine can be coupled with an ethynyl-substituted benzene derivative. The resulting alkyne can then be further transformed to build the desired structure. acs.org

A notable application involves the coupling of 2-halopyridines with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net This methodology has been extended to the synthesis of various pyridyl-containing compounds. acs.org For instance, 2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile has been coupled with ethynyltrimethylsilane using a PdCl2(PPh3)2/CuI catalyst system. beilstein-journals.org

Reactant 1Reactant 2Catalyst SystemKey Feature
Aryl/Heteroaryl HalideTerminal AlkynePd(II)/Cu(I)Forms sp2-sp C-C bonds
2-HalopyridineEthynyl-substituted benzenePdCl2(PPh3)2/CuIIntermediate for further functionalization
Heterocyclic phosphonium (B103445) saltTerminal AlkynePalladium catalyst/CuIC-P bond cleavage for coupling

The Suzuki and Stille coupling reactions are cornerstone methods for the formation of biaryl linkages.

The Suzuki coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. researchgate.net This reaction is widely used for the synthesis of 2-arylpyridines. nih.gov For instance, 4'-aryl-substituted 2,2':6',2"-terpyridines have been prepared by the palladium-catalyzed cross-coupling of 4'-bromoterpyridine with various aryl boronic acids. rsc.org In the context of this compound synthesis, a viable route would be the coupling of 2-pyridylboronic acid with 5-halobenzene-1,3-dicarbonitrile or vice versa.

The Stille coupling utilizes an organotin compound (organostannane) reacting with an organohalide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This method is also highly effective for creating C-C bonds between sp2-hybridized carbons. While the toxicity of organotin compounds is a drawback, the Stille reaction offers broad functional group compatibility. organic-chemistry.org A potential application for the target molecule would be the reaction of a 2-(tributylstannyl)pyridine (B98309) with 5-halobenzene-1,3-dicarbonitrile.

Coupling ReactionOrganometallic ReagentElectrophileCatalystKey Advantage
SuzukiArylboronic acid/esterAryl/Heteroaryl HalidePalladium(0) complexMild reaction conditions, low toxicity of boron reagents
StilleOrganostannaneAryl/Heteroaryl HalidePalladium(0) complexHigh functional group tolerance

Nitrile Group Introduction Methodologies (e.g., Cyanoacetamide-based reactions)

The introduction of nitrile groups is a critical step in the synthesis of this compound. wikipedia.org One of the most direct methods involves the use of cyanoacetamide in cyclocondensation reactions to form a pyridine ring already bearing a cyano group. hu.edu.jo For instance, multicomponent reactions involving an aldehyde, malononitrile, and a thiol can lead to the formation of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. researchgate.netresearchgate.net

Another approach is the conversion of other functional groups into nitriles. chemistrysteps.com For example, aldehydes can be converted to nitriles through their corresponding oximes followed by dehydration. youtube.com Amides can also be dehydrated to nitriles using reagents like thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5). chemistrysteps.comyoutube.com Therefore, a precursor such as 5-(pyridin-2-yl)isophthalamide could be a viable intermediate.

Furthermore, the Sandmeyer reaction allows for the conversion of an aryl diazonium salt, derived from an aniline, into a nitrile using a copper(I) cyanide salt. This would involve a precursor like 5-amino-3-(pyridin-2-yl)benzonitrile.

Post-Synthetic Functionalization and Derivatization

Post-synthetic modification offers a versatile approach to introduce diverse functionalities onto a pre-formed molecular core. For compounds analogous to this compound, these modifications are pivotal in modulating their optoelectronic characteristics.

Strategies for Introducing Electron-Donor/Acceptor Moieties

The creation of donor-acceptor (D-A) architectures is a cornerstone of modern materials chemistry, enabling intramolecular charge transfer (ICT), which is crucial for applications like thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs). The pyridine-dicarbonitrile unit typically serves as a potent electron acceptor.

Various electron-donating groups have been successfully incorporated into structures analogous to this compound. A common strategy involves the synthesis of molecules where donor moieties are directly linked to a pyridine-3,5-dicarbonitrile (B74902) scaffold. For instance, carbazole (B46965) and acridine (B1665455) derivatives have been utilized as effective electron donors. thieme-connect.de The first blue TADF emitter based on a pyridine-3,5-dicarbonitrile acceptor was achieved by directly linking it to a carbazole donor moiety. beilstein-journals.org This concept has been expanded to include a variety of substituted carbazoles to optimize charge-transporting and fluorescent properties. beilstein-journals.org

In a specific example of post-synthetic modification on a related structure, a nucleophilic aromatic substitution was performed on 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. The chloro group was displaced by piperidine, demonstrating a viable pathway for introducing amine-based donor groups onto a pre-existing dicarbonitrile pyridine ring. nih.gov

The modification is not limited to the donor; the acceptor unit itself can be fine-tuned. A strategy of acceptor modification has been employed to tune the emission color of TADF emitters. By using different pyridine-3,5-dicarbonitrile acceptor units with a 4-(diphenylamino)-2,6-dimethylphenyl (TPAm) donor, emissions ranging from greenish-yellow to orange-red have been achieved. nih.gov

Below is a table summarizing examples of donor moieties attached to analogous pyridine-dicarbonitrile acceptor cores.

Donor MoietyAcceptor CoreResulting Property/Application
CarbazolePyridine-3,5-dicarbonitrileBlue TADF Emitter for OLEDs beilstein-journals.org
AcridinePyridine-3,5-dicarbonitrileOrange-Red/Red TADF Emitters thieme-connect.de
4-(diphenylamino)-2,6-dimethylphenyl (TPAm)Modified Pyridine-3,5-dicarbonitrileColor-tuned (Green to Red) TADF Emitters nih.gov
Piperidine2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrileIntroduction of an amine donor via nucleophilic substitution nih.gov

Modifications for Tailoring Conjugation Pathways

Altering the π-conjugation pathway of the molecular framework is another critical strategy for tuning the electronic properties. Extending the conjugation can lead to red-shifted absorption and emission spectra, as well as improved charge transport characteristics.

A powerful method for extending π-conjugation is through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a prominent example. In the synthesis of complex polyaromatic systems, a bromo-substituted pyridine-dicarbonitrile derivative, 2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-carbonitrile, served as a key building block. beilstein-journals.org This intermediate was coupled with various terminal alkynes, such as ethynyltrimethylsilane, 4,4'-diethynylbiphenyl, and 5,5'-diethynyl-3,3'-dihexyl-2,2'-bithiophene, to create larger, conjugated structures. beilstein-journals.org Subsequent homocoupling of an ethynyl-substituted derivative was also used to prepare a butadiyne-linked dimer, further extending the conjugation. beilstein-journals.org

These reactions demonstrate that if a suitable reactive handle, such as a halogen atom, is present on the this compound core, its conjugation pathway can be systematically modified. The introduction of different π-linkers, such as phenyl, biphenyl, or bithiophene units, allows for precise control over the electronic energy levels (HOMO/LUMO) and the optical bandgap of the final molecule. beilstein-journals.orgrsc.org

The following table outlines strategies used to modify conjugation in analogous systems.

Modification StrategyPrecursor Functional GroupLinker Introduced
Sonogashira CouplingBromoEthynylphenyl beilstein-journals.org
Sonogashira CouplingBromo4,4'-diethynylbiphenyl beilstein-journals.org
Sonogashira CouplingBromo5,5'-diethynyl-3,3'-dihexyl-2,2'-bithiophene beilstein-journals.org
HomocouplingEthynylButadiyne beilstein-journals.org

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are essential for predicting the behavior of molecules at the electronic level. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for investigating the ground and excited states of organic compounds. rsc.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. DFT methods can accurately predict molecular geometries, vibrational frequencies, and other electronic properties with moderate computational effort. nih.gov

For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. The planarity between the pyridine and benzene rings is a critical factor influencing the molecule's conjugation and electronic properties. The optimized structure of a related compound, 6-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4-phenylnicotinonitrile, showed that the isothiocyanate group (N=C=S) was linear but formed a bent angle with the pyridine plane, indicating deviations from ideal sp² hybridization. nih.gov Similar analyses for this compound would provide insight into its three-dimensional structure and intramolecular interactions.

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.net TD-DFT can predict various properties related to how a molecule interacts with light, including absorption and emission spectra. rsc.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. These calculations also yield oscillator strengths, which indicate the intensity of these electronic transitions. For molecules with distinct electron-donating and electron-accepting moieties, low-energy transitions are often characterized as intramolecular charge transfer (ICT) events. beilstein-journals.orgresearchgate.net

In this compound, the pyridine and dicarbonitrile groups act as electron-accepting units, while the benzene ring serves as the π-conjugated bridge. The lowest energy electronic transitions are expected to be of the π-π* type, with significant ICT character. Computational studies on similar pyridine-dicarbonitrile systems confirm that the low-energy absorption bands are attributed to ICT from a donor part of the molecule to the pyridine-dicarbonitrile acceptor core. beilstein-journals.orgresearchgate.net The calculated absorption wavelengths and oscillator strengths for analogous compounds provide a reference for the expected spectral properties of the title compound.

Table 1: Representative TD-DFT Calculated Electronic Transition Data for an Analogous Compound Data for a related pyridazine-based compound, dCzMePydz, calculated at the PBE0/6-31G(d,p) level in vacuum.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.143950.0000HOMO → LUMO
S₀ → S₂3.653400.0001HOMO-1 → LUMO
S₀ → S₃3.733320.0000HOMO → LUMO+1
S₀ → S₄4.093030.6559HOMO-2 → LUMO

This data is illustrative and sourced from a study on a different, but structurally relevant, compound to demonstrate typical TD-DFT outputs. frontiersin.org

A crucial parameter obtained from excited state calculations is the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST). researchgate.net This value is particularly significant for materials used in organic light-emitting diodes (OLEDs), especially those exhibiting thermally activated delayed fluorescence (TADF). beilstein-journals.orgnih.gov

A small ΔEST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC), a process where non-emissive triplet excitons are converted back into emissive singlet excitons through thermal energy. researchgate.netnih.gov This mechanism significantly enhances the efficiency of OLED devices. Molecules with a distinct separation of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), characteristic of ICT states, tend to have small ΔEST values. frontiersin.org

For pyridine-3,5-dicarbonitrile cored emitters, which are structurally analogous to the title compound, ΔEST values as low as 0.04 eV have been calculated, facilitating effective RISC. researchgate.net Another related compound showed a calculated ΔEST of 0.24 eV. nih.gov These findings suggest that this compound likely possesses a small ΔEST, making it a candidate for investigation as a TADF material.

Table 2: Calculated Singlet-Triplet Energy Gaps (ΔEST) for Related Pyridine-Dicarbonitrile Compounds

CompoundΔEST (eV)Host MaterialComputational Method
bis-PXZ-PCN0.04CBP (10 wt%)Corrected TD-DFT
Compound 90.24mCPNot Specified
TXO-PhCz0.0088TPBINot Specified

Data sourced from studies on related TADF emitters to provide context on typical ΔEST values. researchgate.netnih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Molecular Orbital Analysis and Charge Transfer Mechanisms

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior, including its reactivity and optical properties. irjweb.com

The spatial distribution and energy levels of the HOMO and LUMO determine the electronic transition properties of a molecule. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic excitation. irjweb.comresearchgate.netschrodinger.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring, which is the more electron-rich part of the π-conjugated system. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring and the two electron-withdrawing nitrile (-CN) groups. This spatial separation of the HOMO and LUMO is the hallmark of an intramolecular charge transfer (ICT) state upon excitation. frontiersin.org

Computational studies on analogous structures support this prediction. For example, in a study of 5-Bromobenzene-1,3-dicarbonitrile, the calculated HOMO-LUMO gap was 3.726 eV. researchgate.net The analysis of various pyridine derivatives shows a consistent trend where the LUMO is stabilized (lowered in energy) by the electron-withdrawing nature of the nitrogen heterocycle and other acceptor groups. researchgate.net This characteristic is fundamental to the design of materials for organic electronics.

Table 3: Representative Frontier Orbital Energies and Energy Gaps from Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
5-Bromobenzene-1,3-dicarbonitrile--3.726DFT/B3LYP
dCzMePydz-6.01-1.954.06PBE0/6-31G(d,p)
Imidazole Derivative-6.2967-1.80964.4871B3LYP/6-311++G

Advanced Spectroscopic Characterization and Photophysical Analysis

Luminescence Spectroscopy for Excited-State Dynamics

Luminescence spectroscopy is a critical tool for understanding the behavior of molecules after they absorb light. For compounds like 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile, these studies would reveal the nature of their excited states, their efficiency as light emitters, and the pathways through which they return to the ground state.

Steady-State Photoluminescence (PL) Emission Characteristics

The steady-state photoluminescence of donor-acceptor molecules based on a pyridine-dicarbonitrile acceptor is typically characterized by broad, unstructured emission bands in the visible spectrum. beilstein-journals.org This lack of distinct vibrational features is a hallmark of emission from an intramolecular charge-transfer (ICT) state. beilstein-journals.orgnih.gov In such a state, the electron density shifts from the donor part of the molecule (the pyridine (B92270) ring) to the acceptor part (the dicarbonitrile-substituted benzene (B151609) ring) upon excitation.

The emission color and photoluminescence quantum yield (PLQY), which measures the efficiency of light emission, are highly dependent on the specific molecular structure and the surrounding environment. Analogs of this compound have been developed to emit across the visible spectrum, from blue to orange-red (453 to 600 nm), with some achieving very high PLQY values, occasionally up to 98% in deoxygenated solutions. beilstein-journals.orgresearchgate.netresearchgate.net

Time-Resolved Luminescence Spectroscopy for Excited-State Lifetimes

Time-resolved luminescence studies measure how long the molecule remains in its excited state, a parameter known as the excited-state lifetime. Molecules with ICT character often exhibit complex decay kinetics. Typically, one would observe a very fast decay component on the nanosecond scale, corresponding to prompt fluorescence from the initially excited singlet state. nih.gov

In many pyridine-dicarbonitrile systems, a second, much longer-lived emission component is also present, with a lifetime in the microsecond range (e.g., 1.5 µs to over 50 µs). researchgate.netrsc.orgfrontiersin.org This delayed fluorescence is a key indicator of a process known as thermally activated delayed fluorescence (TADF). beilstein-journals.orgnih.gov

Thermally Activated Delayed Fluorescence (TADF) Investigations

Thermally activated delayed fluorescence is a critical mechanism for enhancing the efficiency of OLEDs. It allows molecules to convert non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC). rsc.org For RISC to be efficient, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) must be very small.

Compounds based on the pyridine-dicarbonitrile motif are often designed specifically to minimize this energy gap, with reported values being as low as 0.01–0.05 eV. rsc.org A key experimental indicator for TADF is a significant increase in photoluminescence intensity when dissolved oxygen, a known quencher of triplet states, is removed from the solvent. beilstein-journals.orgnih.gov

Solvatochromism Studies and Environmental Sensitivity

Solvatochromism describes the change in a substance's color—or more broadly, its absorption and emission spectra—in response to a change in solvent polarity. nih.gov This phenomenon is particularly pronounced in molecules with a large difference in dipole moment between their ground and excited states, which is characteristic of ICT compounds.

Correlation of Emission Spectra with Solvent Polarity

For molecules exhibiting ICT, the emission spectrum typically shows a bathochromic shift (a shift to longer wavelengths, or red-shift) as the polarity of the solvent increases. researchgate.net This occurs because the highly polar excited state is stabilized more effectively by polar solvent molecules than the less polar ground state, thus lowering the energy of the emitted photon. Studies on analogous pyridine derivatives consistently show this positive solvatochromism, where emission is red-shifted and often broadened in polar solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607) compared to non-polar solvents like toluene. researchgate.net

Below is a hypothetical data table illustrating the expected solvatochromic shift for this compound, based on typical behavior for this class of compounds.

SolventDielectric Constant (ε)Emission Maximum (λem, nm)
Toluene2.4450
Tetrahydrofuran (THF)7.6475
Dichloromethane8.9488
Acetonitrile37.5510

Dipole Moment Derivations from Solvatochromic Shifts

The magnitude of the solvatochromic shift can be used to quantify the change in the molecule's dipole moment upon excitation (Δµ = µe - µg), where µe and µg are the dipole moments of the excited and ground states, respectively. The Lippert-Mataga equation is a widely used model that correlates the Stokes shift (the energy difference between the absorption and emission maxima) with the dielectric constant and refractive index of the solvent. rsc.orgnih.govirb.hr

A plot of the Stokes shift against the solvent polarity function yields a straight line, the slope of which is proportional to the square of the change in dipole moment (Δµ²). researchgate.net For ICT molecules, µe is significantly larger than µg, reflecting the charge separation in the excited state. nih.gov While no specific values have been published for this compound, related structures show substantial increases in dipole moment upon excitation, confirming the strong ICT character of their fluorescent state. researchgate.net

Charge Transport Spectroscopy

Charge transport properties are crucial for evaluating the potential of a material in electronic devices. Techniques such as cyclic voltammetry, photoelectron spectroscopy, and time-of-flight measurements are standard methods to elucidate these characteristics.

Cyclic Voltammetry for Redox Potentials and Energy Levels

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a compound. From these potentials, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated, which are critical parameters for assessing the charge injection and transport capabilities of a material.

A thorough literature search did not yield any specific cyclic voltammetry data for this compound.

Photoelectron Spectroscopy for Ionization Potentials

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique used to measure the ionization potentials of a molecule, providing direct insight into the electronic structure and the energy levels of its molecular orbitals. This data is fundamental for understanding the behavior of the compound in optoelectronic applications.

No specific photoelectron spectroscopy studies for this compound were found in the available scientific literature.

Time-of-Flight Measurements for Electron Transporting Properties

The time-of-flight (ToF) technique is a direct method to measure the mobility of charge carriers (electrons and holes) in a material. This is a key performance metric for materials used in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Specific time-of-flight measurement data for this compound is not available in the reviewed literature.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles for 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile

The molecular structure of this compound features three nitrogen atoms, each representing a potential site for coordination with a metal ion. The nitrogen atom of the pyridine (B92270) ring is a well-established and strong coordination site for a wide variety of transition metals. In analogous pyridine-based ligands, this nitrogen atom readily donates its lone pair of electrons to form stable metal-ligand bonds. The two nitrogen atoms of the nitrile groups (-C≡N) at the 1 and 3 positions of the benzene (B151609) ring also possess lone pairs of electrons and could potentially engage in coordination.

The electron-withdrawing nature of the two nitrile groups would significantly influence the electronic properties of the entire ligand. This effect would decrease the electron density on both the benzene and pyridine rings, potentially modulating the basicity and coordinating strength of the pyridyl nitrogen atom. The linear and rigid nature of nitrile groups also imposes specific steric constraints that would affect how the ligand packs in a crystal lattice and the geometry of the resulting metal complexes. While nitrile groups can coordinate to metal centers, they are generally weaker donors than pyridyl groups and may act as bridging ligands between two metal centers, facilitating the formation of extended structures.

Synthesis and Characterization of Metal Complexes

There are no specific published studies detailing the synthesis of metal complexes using this compound as a ligand. Research on similar pyridyl-dicarbonitrile or pyridyl-dicarboxylate ligands shows that they form complexes with a range of transition metals, including copper, cobalt, nickel, and zinc. mdpi.com The synthesis of such complexes typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, often under solvothermal conditions to promote crystallization. nih.gov

Without experimental data from techniques such as single-crystal X-ray diffraction, the stoichiometry and geometry of metal-ligand adducts for this compound remain speculative. The final structure would depend on the metal-to-ligand ratio used in the synthesis, the coordination preference of the specific metal ion (e.g., tetrahedral, square planar, octahedral), and the participation of solvent molecules or counter-ions in the coordination sphere. nih.gov In related systems, both mononuclear discrete complexes and polynuclear structures have been observed. nih.gov

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The structure of this compound, featuring a pyridyl coordination site and two nitrile groups capable of acting as linkers, makes it a promising candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). frontiersin.org The angular disposition of the coordinating groups could lead to the formation of diverse network topologies. Ligands with similar geometries, such as 5-(substituted)-1,3-benzenedicarboxylic acid, are known to form multidimensional MOFs. rsc.org However, no specific MOFs or CPs constructed from this compound have been reported in the scientific literature found. The synthesis would likely involve solvothermal methods, reacting the ligand with metal salts to form extended crystalline networks. rsc.orgmdpi.com

Design and Synthesis Strategies for Extended Structures

The creation of extended metallosupramolecular structures using ligands like this compound relies on the principles of self-assembly, where metal ions and organic linkers spontaneously organize into ordered networks. nih.gov Common synthesis strategies involve solvothermal or hydrothermal methods, where reactions are carried out in sealed vessels at elevated temperatures. rsc.orgmdpi.com These conditions facilitate the formation of crystalline, high-dimensional coordination polymers.

The choice of metal ions (e.g., Zn(II), Cd(II), Cu(II), Co(II)) and solvent systems plays a crucial role in determining the final architecture of the assembly. rsc.orgrsc.org The coordination bonds between the metal centers and the nitrogen atoms of the pyridyl and cyano groups drive the formation of these frameworks. nih.gov Furthermore, weaker intermolecular interactions such as hydrogen bonding and π–π stacking contribute to the stability and dimensionality of the resulting structures, which can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.govnih.gov The inherent rigidity and angularity of the ligand are key factors in designing predictable and robust porous crystalline materials like metal-organic frameworks (MOFs). mdpi.comrsc.org

Role of the Dicyanopyridine Scaffold as a Node Connector

In metallosupramolecular architectures, the this compound molecule acts as a multitopic node or linker, connecting multiple metal centers to propagate a network structure. The pyridine's nitrogen atom and the two nitrile nitrogen atoms serve as distinct coordination sites. The connectivity (where 'tpy' stands for terpyridine-like moieties) is a well-established method for creating rigid and shape-persistent architectures. semanticscholar.org The dicyanopyridine scaffold functions similarly, using its multiple coordination points to link metal ions, which in turn act as edges or vertices in the final geometric assembly. semanticscholar.org

The meta-substitution of the dicarbonitrile groups on the benzene ring imparts a specific angular geometry (approximately 120°) to the ligand. This controlled directionality is fundamental in crystal engineering, as it allows for the predictable construction of complex topologies, including metallocycles and polyhedral cages. semanticscholar.org Polypyridine scaffolds are significant in self-assembly processes, and the dicyanopyridine derivative is a prime example of a ligand capable of forming diverse and functional metallosupramolecular materials. nih.gov

Functional Properties of Coordination Assemblies

Coordination assemblies derived from this compound are not only structurally interesting but also possess a range of functional properties. These functionalities, including luminescence and catalysis, arise from the interplay between the organic ligand and the coordinated metal centers.

Luminescent Properties of Metal Complexes

The pyridine-3,5-dicarbonitrile (B74902) moiety is a key component in materials developed for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). beilstein-journals.org This property is often the result of efficient intramolecular charge transfer (ICT) from a donor part of a molecule to the electron-accepting dicyanopyridine unit. beilstein-journals.org Metal complexes incorporating this scaffold are expected to exhibit interesting photophysical properties.

Luminescent metal complexes, such as those with platinum(II), often display high emission quantum yields and long lifetimes, making them suitable for applications in photonics and bioimaging. mdpi.com The emission characteristics can be tuned by modifying the ligand structure. For instance, functionalization at the para-position of the central phenyl ring in related N^C^N ligands can alter the emission wavelength across the visible spectrum. unimi.it The rigid structure provided by the coordination of the dicyanopyridine scaffold can enhance luminescence by reducing non-radiative decay pathways. nih.gov

Table 1: Photophysical Properties of Related Pyridine-Dicarbonitrile Based Compounds

Compound Class Emission Type Quantum Yield (Φ) Lifetime (τ) Reference
Pyridine-3,5-dicarbonitrile TADF Emitters Blue to Yellow Electroluminescence Up to 98% (in solution) < 1 µs beilstein-journals.org
Pt(II) Complexes with 1,3-bis(pyridin-2-yl)benzene Ligands Phosphorescence 0.50–0.87 5–10 µs mdpi.com

This table presents data for structurally related compounds to illustrate the potential luminescent properties of complexes based on the this compound scaffold.

Catalytic Activity within Coordination Frameworks

Coordination frameworks, including MOFs, built from pyridine-based ligands can exhibit significant catalytic activity. nih.govnih.gov The porous nature of these materials allows substrates to diffuse into the framework and interact with active sites. The metal ions coordinated within the framework can function as Lewis acid sites, while the organic linkers can be functionalized to introduce basic or other catalytic groups. nih.gov

Frameworks based on ligands structurally similar to this compound have been shown to act as efficient heterogeneous catalysts for various organic reactions. These reactions include Knoevenagel condensations, Henry (nitroaldol) reactions, and photocatalytic degradation of organic pollutants. rsc.orgnih.govmdpi.com The reusability and stability of these crystalline catalysts make them attractive for green chemistry applications. nih.gov

Table 2: Catalytic Performance of Related Coordination Frameworks

Catalyst (Framework Type) Reaction Temperature (°C) Time (h) Yield (%) Reference
Cu(II)-pyridine-tetracarboxylate Framework Knoevenagel Condensation 50 36 78 nih.gov
2D Zn(II) framework of 4-(pyridin-4-ylcarbamoyl)benzoate Knoevenagel Condensation 70 48 93 nih.gov
Cd(II) MOF with tri(pyridin-4-yl)cyclohexane-tricarboxamide Henry Reaction 70 12 80 nih.gov
Mn-based Coordination Polymer Photodegradation of Dinitrozole Room Temp 0.75 91.1 mdpi.com

This table showcases the catalytic activity of coordination frameworks containing pyridine-based ligands, indicating the potential applications for materials synthesized with this compound.

Supramolecular Assembly and Self Organization

Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the predictable and directional nature of intermolecular forces to design and synthesize solid-state structures with desired properties. For 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile, the key interactions governing its assembly in the crystalline state are hydrogen bonding and π-π stacking. These forces work in concert to guide the molecules into a thermodynamically stable, ordered, three-dimensional lattice.

While this compound lacks conventional hydrogen bond donors (like O-H or N-H), it possesses multiple hydrogen bond acceptor sites in the form of the nitrogen atoms on the pyridine (B92270) ring and the two nitrile groups. Consequently, it can participate in weak C-H···N hydrogen bonds. In the solid state, aromatic C-H groups can act as weak donors, interacting with the lone pairs of the nitrogen atoms.

The planar aromatic systems of the pyridine and benzene (B151609) rings in this compound are prime candidates for engaging in π-π stacking interactions. These non-covalent forces arise from the electrostatic and dispersion interactions between the electron clouds of adjacent aromatic rings. In the solid state, these interactions cause the molecules to arrange in columnar or layered aggregates.

Interaction TypeDonor/Participant 1Acceptor/Participant 2Typical Distance (Å)Role in Supramolecular Assembly
Hydrogen Bonding Aromatic C-HPyridine Nitrogen (N)~2.2 - 2.8 (H···N)Formation of chains and networks
Aromatic C-HNitrile Nitrogen (N)~2.2 - 2.8 (H···N)Directional control of packing
π-π Stacking Benzene Ring (π-system)Pyridine Ring (π-system)~3.3 - 3.8 (centroid-centroid)Formation of columnar aggregates
Pyridine Ring (π-system)Pyridine Ring (π-system)~3.3 - 3.8 (centroid-centroid)Stabilization of layered structures

Formation of Supramolecular Gels and Polymers

While there is limited direct evidence of this compound acting as a low-molecular-weight gelator to form supramolecular gels, its structural motifs are highly relevant to the construction of supramolecular polymers, particularly coordination polymers.

As a ligand, this compound possesses multiple coordination sites. The nitrogen atom of the pyridine ring is a well-established Lewis basic site for coordinating with metal ions. The nitrile groups can also coordinate to metal centers, although they are weaker donors. This multitopic nature allows the molecule to act as a "linker" or "spacer" that can bridge multiple metal centers.

Through self-assembly in the presence of suitable metal ions (e.g., Zn(II), Cd(II), Cu(II)), these linkers can form extended, repeating networks known as coordination polymers or metal-organic frameworks (MOFs). rsc.orgnih.gov The geometry of the ligand—the angles between the coordination vectors of the pyridine and nitrile groups—would dictate the topology of the resulting polymeric network, which could range from simple one-dimensional chains to complex three-dimensional frameworks. rsc.orgnih.gov The formation of these robust, extended structures is a prime example of supramolecular polymerization driven by metal-ligand coordination bonds.

Host-Guest Chemistry and Molecular Recognition

The concept of host-guest chemistry involves a larger "host" molecule or assembly creating a binding site that is complementary in size, shape, and chemical nature to a smaller "guest" molecule. While a single molecule of this compound is not large enough to act as a conventional host, its assemblies, particularly coordination polymers, have significant potential in this area.

When this compound is used as a linker to build coordination polymers, the resulting frameworks can be designed to have intrinsic porosity, with channels or cavities of specific dimensions. researchgate.net These cavities can function as host sites for encapsulating smaller guest molecules, such as solvents, gases, or other small organic compounds.

The chemical nature of the pore surfaces would be defined by the constituent parts of the ligand, namely the pyridine and nitrile groups. These functional groups lining the cavities can engage in specific non-covalent interactions with guest molecules, leading to molecular recognition. For example, the pyridine nitrogen could form hydrogen bonds with acidic guests, while the aromatic surfaces could interact with other π-systems via stacking. The ability to control guest capture and release could be modulated by external stimuli, such as pH changes that would protonate or deprotonate the pyridine nitrogen, altering its binding capabilities. nih.gov

Applications in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs)

The pyridine-dicarbonitrile moiety has garnered substantial attention in materials chemistry, particularly for the creation of heavy-metal-free organic light-emitting diodes (OLEDs). ktu.edubeilstein-journals.orgresearchgate.net These materials are integral to the advancement of third-generation OLEDs that utilize thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons and can theoretically achieve 100% internal quantum efficiency. mdpi.com

Derivatives of pyridine-dicarbonitrile are widely explored as emitter materials, especially for TADF-based OLEDs. researchgate.netrsc.org The core structure acts as a strong electron acceptor, which, when combined with various electron-donating units, creates a donor-acceptor (D-A) architecture. This design effectively separates the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small singlet-triplet energy gap (ΔEST). researchgate.netresearchgate.net A small ΔEST is a prerequisite for efficient reverse intersystem crossing (RISC), the key process in TADF. rsc.orgresearchgate.net

The emission color of these materials can be precisely tuned by modifying the donor and acceptor components. For instance, the combination of a 4-(diphenylamino)-2,6-dimethylphenyl (TPAm) donor with various pyridine-3,5-dicarbonitrile (B74902) acceptor units has produced emitters with colors ranging from greenish-yellow to orange-red. researchgate.net Similarly, combining phenoxazine (B87303) donors with a pyridine-3,5-dicarbonitrile acceptor has yielded orange-red TADF emitters. rsc.orgresearchgate.net This tunability allows for the creation of emitters across the visible spectrum, from blue to red and even near-infrared. beilstein-journals.orgresearchgate.net The photoluminescence quantum yields (PLQY) of these materials in thin films are often high, reaching up to 100%. researchgate.net

Table 1: Performance of OLED Emitter Materials Based on Pyridine-Dicarbonitrile Cores

Emitter Compound Class Donor Moiety Emission Color Max. External Quantum Efficiency (EQEmax) Photoluminescence Quantum Yield (PLQY) Ref.
TPAm-PC Derivatives 4-(diphenylamino)-2,6-dimethylphenyl Greenish-Yellow 39.1% 76-100% researchgate.net
TPAm-PC Derivatives 4-(diphenylamino)-2,6-dimethylphenyl Orange-Red 26.2% 76-100% researchgate.net
PXZ-PCN Derivatives Phenoxazine Orange-Red 9.8% N/A rsc.orgresearchgate.net
CPC Derivative Carbazole (B46965) Blue 21.2% Fair beilstein-journals.orgresearchgate.net

The inherent electron-deficient nature of the pyridine-dicarbonitrile core makes compounds like 5-(pyridin-2-yl)benzene-1,3-dicarbonitrile suitable for use in electron transporting layers (ETLs) of OLEDs. ktu.edu Cyclic voltammetry measurements on related polyaromatic π-systems containing pyridine-3,5-dicarbonitrile fragments confirm high ionization potentials, which indicates good hole-blocking and electron-injecting properties. ktu.edunih.govresearchgate.net These characteristics are essential for an efficient ETL, as they prevent holes from leaking from the emissive layer to the cathode and facilitate the smooth injection of electrons into the emissive layer. Photoelectron spectroscopy and time-of-flight measurements have further substantiated the excellent electron-transporting capabilities of these materials. ktu.edunih.govresearchgate.net

A significant challenge in OLED technology is the reduction of efficiency, known as efficiency roll-off, at high brightness levels. rsc.org Materials based on the pyridine-dicarbonitrile framework have shown remarkable potential in mitigating this issue. rsc.orgresearchgate.net The molecular design of these TADF emitters, which can lead to ultrashort delayed fluorescence lifetimes (less than 1 µs), helps to reduce the accumulation of triplet excitons, a primary cause of roll-off. beilstein-journals.orgresearchgate.net

For example, an orange-red OLED device using bis-PXZ-PCN, a compound with a pyridine-3,5-dicarbonitrile core, demonstrated an impressively slow efficiency roll-off of just 15% at a high luminance of 1000 cd/m². rsc.orgresearchgate.net In another instance, TADF-OLEDs based on acridine (B1665455) and pyridine-3,5-dicarbonitrile emitters exhibited well-suppressed efficiency roll-offs along with a high maximum external quantum efficiency (EQEmax) of up to 25.0%. beilstein-journals.org Some pure red OLEDs have achieved state-of-the-art performance with EQEs exceeding 36% while maintaining an EQE as high as 25.1% at an extremely high brightness of 50,000 cd/m², showcasing ultralow efficiency roll-off. nih.gov This stability at high luminance is crucial for demanding applications such as solid-state lighting and high-resolution displays.

Table 2: Device Performance and Efficiency Roll-Off for Select Pyridine-Dicarbonitrile Based OLEDs

Emitter Type Max. EQE Luminance for Roll-Off Measurement Efficiency Roll-Off Ref.
Orange-Red TADF (bis-PXZ-PCN) 9.8% 1000 cd/m² 15% rsc.orgresearchgate.net
Orange-Red/Red TADF (Acridine-PCN) 25.0% N/A Well-suppressed beilstein-journals.org
Pure Red MR Emitter >36% 50,000 cd/m² ~30% (from max EQE) nih.gov

Photocatalysis and Photoredox Systems

The unique electronic properties of pyridine-dicarbonitrile scaffolds, characterized by electron-deficient nitrile groups and a coordinating pyridine (B92270) ring, make them promising candidates for applications in photocatalysis.

Role as Organic Photocatalysts

Organic molecules featuring pyridine-3,5-dicarbonitrile fragments are recognized for their potential in materials chemistry, particularly as components in heavy-metal-free organic light-emitting diodes (OLEDs). This is largely due to their ability to exhibit thermally activated delayed fluorescence (TADF), a property that stems from efficient intramolecular charge transfer (ICT). In the context of photocatalysis, this charge-transfer capability is crucial. Upon photoexcitation, these molecules can act as potent single-electron transfer (SET) agents, initiating chemical reactions by oxidizing or reducing a substrate. The pyridine-dicarbonitrile core can function as an electron acceptor, facilitating the generation of reactive radical intermediates under mild conditions, often using visible light as an energy source. For instance, related structures like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) are well-established organic photoredox catalysts used in a variety of synthetic transformations.

Hydrogen Production and Other Redox Reactions

The application of pyridine-dicarbonitrile derivatives has been specifically noted in photocatalytic hydrogen production. Research on compounds like 2,6-Bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile has shown that the molecular aggregation state can dictate the reaction pathway. For example, nanofiber formations of this compound were found to promote the photocatalytic production of hydrogen (H₂), whereas amorphous nanospheres favored the generation of hydrogen peroxide (H₂O₂). This highlights the structure-property relationships that govern the efficiency and selectivity of these organic photocatalysts in redox reactions. The mechanism often involves the photoexcited catalyst initiating electron transfer cascades that ultimately lead to the reduction of protons to generate hydrogen gas. The isomer 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile has also been identified for its potential in photocatalytic applications for hydrogen production.

Chemical Sensing and Probes

The inherent fluorescence of many pyridine-based compounds, coupled with the ability of the pyridine nitrogen to interact with various analytes, forms the basis for their use in chemical sensors.

Development of Fluorescent Sensors

Pyridine-core fluorophores are utilized as optical sensors for various substances. Their fluorescence emission is often sensitive to the surrounding environment, such as solvent polarity, which can alter the excited-state deactivation pathways. This solvatochromic behavior is a key principle in the design of fluorescent probes. By modifying the pyridine-dicarbonitrile structure with different functional groups, sensors with high selectivity and sensitivity for specific metal ions can be developed. For example, pyridine-2,6-dicarboxamide derivatives have been synthesized to act as chemosensors that exhibit a selective fluorescent response to ions like Fe³⁺ and Hg²⁺, with detection limits in the micromolar range.

Table 1: Performance of a Pyridine-2,6-dicarboxamide Sensor for Metal Ion Detection

Analyte Detection Limit (LOD) Binding Stoichiometry (Sensor:Ion) Binding Constant (K)
Fe³⁺ 0.49 µM 1:1 2.54 x 10¹ M⁻¹

Analyte Recognition Mechanisms

The primary mechanism for analyte recognition in pyridine-based fluorescent sensors often involves the interaction between the analyte and the nitrogen atom of the pyridine ring. In the case of pH sensors, the protonation of the pyridine nitrogen in acidic conditions can lead to a significant change in fluorescence intensity. For instance, in certain 3-amino-furo[2,3-b]pyridine fluorophores, strong fluorescence is observed in acidic conditions due to protonation, which weakens as the pH increases.

For metal ion detection, the recognition is typically based on chelation. The pyridine ring and adjacent functional groups (like the dicarbonitrile groups in this compound) can form a coordination site or "pincer-cavity" that selectively binds to specific metal ions. This binding event alters the electronic structure of the fluorophore, leading to a change in its photophysical properties, such as fluorescence quenching (turning "off") or enhancement (turning "on"). This change in fluorescence serves as the signal for the presence of the target analyte.

Liquid Crystalline Materials

The rigid, bent structure inherent to molecules based on a 1,3-disubstituted benzene (B151609) core is a key feature for the formation of liquid crystalline phases. The incorporation of a pyridine ring and polar nitrile groups into such a structure, as in this compound, is expected to significantly influence its mesomorphic behavior.

The shape of the molecule, often described as "bent-core" or "banana-shaped," arising from the 1,3-substitution pattern on the benzene ring, can prevent the close packing required for a conventional crystalline solid, while still allowing for the orientational order characteristic of liquid crystals. The presence of the pyridine ring and cyano groups introduces significant dipole moments, which can lead to strong intermolecular interactions and influence the type and stability of the mesophases formed. For example, homologous series of three-ring systems incorporating a pyridine ring have been shown to exhibit enantiotropic liquid crystalline properties, with phases such as nematic and smectic A (SmA) being observed. The specific phase and its temperature range are highly dependent on the length of flexible terminal chains attached to the rigid core. While compounds with a 1,3,4-oxadiazole (B1194373) unit incorporated into a similar bent aromatic core have been reported not to exhibit mesomorphism due to the strong bend, other systems with 1,3-disubstituted benzene have successfully formed liquid crystal phases.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)
2,6-Bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile
4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile
Pyridine-2,6-dicarboxamide
3-amino-furo[2,3-b]pyridine

Future Research Directions and Outlook

Rational Design of Next-Generation Derivatives with Enhanced Properties

The core structure of 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile offers a versatile scaffold for the rational design of new molecules with tailored electronic and photophysical properties. Future research will likely focus on systematic modifications of this structure to enhance performance in specific applications. Key strategies are expected to include:

Substitution on the Pyridine (B92270) and Benzene (B151609) Rings: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) on either the pyridine or the benzene ring can systematically tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport properties in electronic devices.

Modification of the Linkage: Altering the connectivity between the pyridine and benzene rings, or introducing different linker units, could influence the molecule's conformation and electronic conjugation, thereby affecting its photophysical properties such as fluorescence and phosphorescence.

Development of Oligomeric and Polymeric Systems: Extending the molecular structure into oligomers or polymers containing the this compound unit could lead to materials with enhanced thermal stability, processability, and charge-transport capabilities.

Multi-Component Systems and Hybrid Materials Integration

The integration of this compound and its derivatives into multi-component systems and hybrid materials is a promising avenue for creating materials with novel functionalities. The nitrogen atom in the pyridine ring and the nitrile groups can act as coordination sites for metal ions, making these compounds excellent candidates for the construction of:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ability to coordinate with metal centers could allow for the formation of porous materials with applications in gas storage, separation, and catalysis.

Hybrid Perovskites: Pyridyl-containing organic ligands can be used to passivate defects and enhance the stability and efficiency of perovskite solar cells.

Supramolecular Assemblies: The planar structure and potential for π-π stacking and hydrogen bonding make these molecules suitable for self-assembly into well-defined nanostructures with interesting optical and electronic properties.

Advanced Characterization Techniques for Understanding Complex Phenomena

A deeper understanding of the structure-property relationships in materials based on this compound will require the application of advanced characterization techniques. Future research will likely employ a combination of experimental and computational methods to probe complex phenomena at the molecular and nanoscale levels. These techniques may include:

Ultrafast Spectroscopy: Time-resolved absorption and emission spectroscopy can be used to study the dynamics of excited states, which is crucial for understanding the performance of these materials in optoelectronic devices.

In-situ and Operando Characterization: Techniques such as in-situ X-ray diffraction and spectroscopy will be vital for monitoring structural and electronic changes in materials under operating conditions, providing insights into degradation mechanisms and performance limitations.

Computational Modeling: Density functional theory (DFT) and other computational methods will continue to be essential for predicting the electronic structure, optical properties, and charge transport characteristics of new derivatives, guiding the synthetic efforts towards the most promising candidates.

Scalable Synthesis and Industrial Applications

For any promising material to transition from the laboratory to industrial applications, the development of scalable and cost-effective synthetic routes is paramount. Future research in this area will focus on:

Developing Efficient Catalytic Methods: Exploring new catalytic systems, such as those based on palladium or copper, for the key C-C bond-forming reactions in the synthesis of this compound and its derivatives.

Process Optimization: Optimizing reaction conditions, including solvent selection, temperature, and reaction time, to maximize yields and minimize waste.

Purification Techniques: Establishing efficient and scalable purification methods to obtain high-purity materials required for high-performance electronic devices.

The potential industrial applications for materials derived from this compound are broad and could include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs), and sensors. The unique combination of a pyridine and dicarbonitrile-substituted benzene core provides a rich platform for the development of next-generation organic materials with tailored properties for a wide range of technological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.